molecular formula C8H10N2O3S B5314226 3-(Methylsulfonamido)benzamide

3-(Methylsulfonamido)benzamide

Cat. No.: B5314226
M. Wt: 214.24 g/mol
InChI Key: XQTHGXBCVXTYTG-UHFFFAOYSA-N
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Description

3-(Methylsulfonamido)benzamide is an organic compound with the molecular formula C8H10N2O3S It is a derivative of benzamide, featuring a methylsulfonamido group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylsulfonamido)benzamide typically involves the reaction of 3-aminobenzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at low temperatures to prevent side reactions . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction parameters and improve yield. The use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is also considered to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Methylsulfonamido)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitro compounds.

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(Methylsulfonamido)benzamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and protons. This inhibition can lead to various physiological effects, such as reduced intraocular pressure in glaucoma treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Methylsulfonamido)benzamide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various applications in research and industry .

Properties

IUPAC Name

3-(methanesulfonamido)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3S/c1-14(12,13)10-7-4-2-3-6(5-7)8(9)11/h2-5,10H,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTHGXBCVXTYTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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